molecular formula C9H19N3 B3193931 (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine CAS No. 771438-38-1

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Katalognummer: B3193931
CAS-Nummer: 771438-38-1
Molekulargewicht: 169.27 g/mol
InChI-Schlüssel: SCNMGRFCMUWUNN-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chiral compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyrrolidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-4-(pyrrolidin-3-yl)piperazine can be achieved through several synthetic routes. One common method involves the condensation of 1-methylpiperazine with 3-pyrrolidinone under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to reflux .

Another approach involves the catalytic hydrogenation of pyrrolylpyridine derivatives. This method uses a palladium catalyst and hydrogen gas to reduce the pyrrolylpyridine to the desired piperazine derivative .

Industrial Production Methods

Industrial production of ®-1-Methyl-4-(pyrrolidin-3-yl)piperazine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Methyl-4-(pyrrolidin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

®-1-Methyl-4-(pyrrolidin-3-yl)piperazine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ®-1-Methyl-4-(pyrrolidin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. It may also inhibit specific enzymes, leading to altered biochemical pathways and physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-1-Methyl-4-(pyrrolidin-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyrrolidine groups on the piperazine ring enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Biologische Aktivität

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the molecular formula C9H19N3C_9H_{19}N_3 and is characterized by a piperazine ring substituted with a methyl and pyrrolidinyl group. Its structural features contribute to its biological activity, particularly in modulating receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that piperazine derivatives can possess significant antimicrobial properties. The compound's structure allows it to interact effectively with microbial targets, enhancing its efficacy against various pathogens .
  • Antiparasitic Effects : The compound has been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that modifications in the piperazine structure can significantly affect potency, with some derivatives showing sub-micromolar IC50 values .
  • Kinase Inhibition : The interaction of this compound with kinases has been explored. It has shown potential as an inhibitor of specific kinases involved in cancer pathways, indicating its possible use in oncology .

Antimicrobial Activity

A study focused on synthesizing various piperazine derivatives demonstrated that compounds similar to this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The binding interactions were analyzed through molecular docking studies, revealing strong hydrogen bonding with active site residues .

Antiparasitic Activity

In a screening for antiparasitic compounds, derivatives of this compound were tested against T. cruzi. The results indicated that structural modifications could enhance selectivity and potency. For instance, certain substitutions at the piperazine nitrogen improved activity significantly, achieving IC50 values as low as 0.10 μM .

Kinase Inhibition

Research on kinase inhibitors has highlighted the role of this compound in targeting CDK4/6 pathways. The compound was found to bind effectively to the inactive conformation of these kinases, suggesting its potential as a therapeutic agent in treating cancers associated with dysregulated cell cycle progression .

Data Tables

Activity IC50 Value (μM) Target Organism/Pathway
AntimicrobialVariesGram-positive and Gram-negative bacteria
Antiparasitic0.10Trypanosoma cruzi
Kinase InhibitionSub-nanomolarCDK4/6

Eigenschaften

IUPAC Name

1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNMGRFCMUWUNN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Reactant of Route 2
Reactant of Route 2
(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Reactant of Route 3
Reactant of Route 3
(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Reactant of Route 4
Reactant of Route 4
(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Reactant of Route 5
Reactant of Route 5
(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine
Reactant of Route 6
Reactant of Route 6
(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.